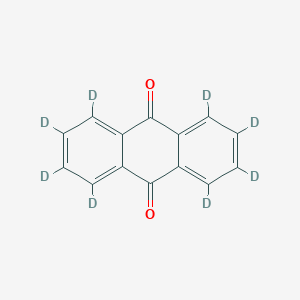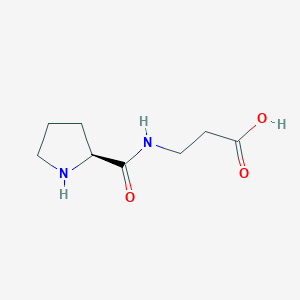
(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid, also known as SPCPA, is an organic acid found in the human body. It is a key component of the metabolic pathways that are responsible for energy production and storage. SPCPA is a versatile molecule, with a wide range of applications in scientific research. We will also discuss the advantages and limitations for lab experiments, as well as potential future directions for research.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine, a structural component of "(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid", has seen widespread use in medicinal chemistry due to its nitrogen heterocycle. This compound is particularly valued for its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional molecule coverage. Researchers have highlighted the role of pyrrolidine and its derivatives, including proline derivatives, in the design of bioactive molecules with target selectivity. The structural versatility of pyrrolidine derivatives allows for significant contributions to the development of novel therapeutics, emphasizing the importance of stereogenicity and spatial orientation of substituents in achieving diverse biological profiles (Li Petri et al., 2021).
Biotechnological Production from Biomass
Lactic acid, a key component derived from biomass, is noted for its pivotal role in the synthesis of biodegradable polymers and as a precursor for green chemistry. It presents a foundation for deriving various chemicals including pyruvic acid, acrylic acid, and lactate ester. This demonstrates the biotechnological applications of carboxylic acid derivatives like "this compound" in producing value-added chemicals from renewable resources, underscoring the potential of such compounds in sustainable chemistry and industrial applications (Gao et al., 2011).
Role in Plant Defense Mechanisms
Research into plant defense mechanisms against pathogens has identified the role of proline and its metabolic processes, highlighting the significance of pyrroline-5-carboxylate (P5C), an intermediate product in both proline biosynthesis and catabolism. This sheds light on the biological importance of compounds like "this compound" in enhancing the understanding of plant-pathogen interactions and the potential for developing novel agricultural strategies to combat diseases (Qamar et al., 2015).
Understanding Biocatalyst Inhibition
Carboxylic acids, including derivatives similar to "this compound", are known to inhibit microbial biocatalysts at concentrations lower than desired yields. This inhibition impacts the cell membrane and internal pH, posing challenges for microbial engineering. Understanding the mechanisms of inhibition by carboxylic acids aids in designing robust microbial strains for industrial applications, emphasizing the importance of such compounds in biotechnological research and development (Jarboe et al., 2013).
Eigenschaften
IUPAC Name |
3-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c11-7(12)3-5-10-8(13)6-2-1-4-9-6/h6,9H,1-5H2,(H,10,13)(H,11,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALCOTPJCVREEI-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)

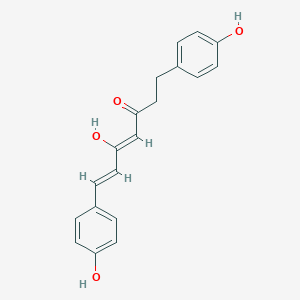
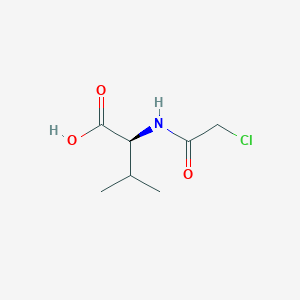
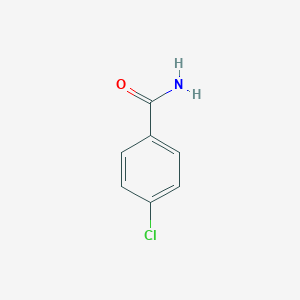
![(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B146233.png)


